Cas no 1955494-28-6 (1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)

1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an imidazole core substituted with a phenyl group and a carboxylic acid functionality, isolated as its hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The imidazole scaffold is known for its role in coordination chemistry and medicinal applications, while the carboxylic acid group enhances reactivity for further derivatization. The hydrochloride form improves solubility and stability, facilitating handling in synthetic workflows. Its structural features make it suitable for developing ligands, inhibitors, and other specialized fine chemicals.
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride structure
1955494-28-6 structure
商品名:1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS番号:1955494-28-6
MF:C10H9ClN2O2
メガワット:224.643661260605
MDL:MFCD29991491
CID:4631137
PubChem ID:122156806

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
    • Z2469606460
    • MDL: MFCD29991491
    • インチ: 1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H
    • InChIKey: NOOIYDZLZNGSOV-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC(C1=CN(C=N1)C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • トポロジー分子極性表面積: 55.1

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-264591-0.05g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95.0%
0.05g
$24.0 2025-02-20
Enamine
EN300-264591-2.5g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95.0%
2.5g
$224.0 2025-02-20
Enamine
EN300-264591-1g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
1g
$428.0 2023-09-14
A2B Chem LLC
AW46760-2.5g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
2.5g
$918.00 2024-04-20
A2B Chem LLC
AW46760-10g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
10g
$1971.00 2024-04-20
A2B Chem LLC
AW46760-1g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
1g
$486.00 2024-04-20
A2B Chem LLC
AW46760-5g
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
5g
$1341.00 2024-04-20
A2B Chem LLC
AW46760-500mg
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
500mg
$372.00 2024-04-20
1PlusChem
1P01C688-50mg
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
50mg
$158.00 2024-06-17
1PlusChem
1P01C688-250mg
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
1955494-28-6 95%
250mg
$267.00 2024-06-17

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 関連文献

1-phenyl-1H-imidazole-4-carboxylic acid hydrochlorideに関する追加情報

Comprehensive Overview of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6)

The compound 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6) is a derivative of imidazole, a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. Imidazole derivatives are widely recognized for their diverse biological activities, making them crucial in drug discovery and development. The 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride structure combines a phenyl group with an imidazole core, further functionalized with a carboxylic acid group and hydrochloride salt, enhancing its solubility and reactivity for various applications.

Researchers and industry professionals frequently search for "imidazole derivatives in drug discovery" or "1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride synthesis," reflecting the growing interest in this compound's potential. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The presence of the carboxylic acid group allows for further derivatization, enabling the creation of esters, amides, and other functionalized compounds with tailored properties.

In recent years, the demand for "high-purity imidazole-based intermediates" has surged, driven by advancements in targeted therapies and personalized medicine. 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is often explored for its potential role in developing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Its structural versatility aligns with current trends in fragment-based drug design, where small molecular fragments are optimized to enhance binding affinity and selectivity.

The compound's hydrochloride salt form improves its stability and handling characteristics, addressing common challenges in storage and transportation. This feature is particularly relevant for laboratories and manufacturers seeking "stable imidazole derivatives for pharmaceutical use." Additionally, the phenyl substitution at the 1-position of the imidazole ring contributes to enhanced lipophilicity, which can influence pharmacokinetic properties such as absorption and distribution.

From a synthetic chemistry perspective, "efficient routes to 1-phenyl-1H-imidazole-4-carboxylic acid" are a hot topic, with researchers aiming to optimize yield and purity while minimizing environmental impact. Green chemistry principles are increasingly applied to the synthesis of such intermediates, emphasizing solvent reduction, catalytic methods, and energy-efficient processes. The compound's relevance extends to material science, where imidazole derivatives are investigated for their electronic and optical properties.

Analytical characterization of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring compliance with stringent quality standards. These methods are critical for verifying identity, purity, and consistency, especially when the compound is intended for preclinical or clinical studies. The growing emphasis on "QC protocols for pharmaceutical intermediates" underscores the importance of robust analytical workflows.

In summary, 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6) represents a versatile and valuable building block in modern chemical research. Its applications span drug discovery, material science, and beyond, aligning with contemporary scientific priorities such as sustainability, precision medicine, and innovation in synthetic methodologies. As interest in imidazole chemistry continues to expand, this compound is poised to play a pivotal role in addressing complex challenges across multiple disciplines.

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